molecular formula C22H25ClN6O4S B606911 CZC-54252 CAS No. 1191911-27-9

CZC-54252

Cat. No.: B606911
CAS No.: 1191911-27-9
M. Wt: 505.0 g/mol
InChI Key: CLGWUCNXOBLWFM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

CZC-54252 is a selective LRRK2 inhibitor, with IC50s of 1.28 nM and 1.85 nM for wild-type and G2019S LRRK2, respectively . It interacts with the LRRK2 enzyme, a protein kinase that plays a key role in cellular processes such as vesicle trafficking, autophagy, and mitochondrial function .

Cellular Effects

This compound has been shown to attenuate G2019S LRRK2-induced human neuronal injury with an EC50 of 1 nM . This suggests that this compound can influence cell function by mitigating the harmful effects of certain genetic mutations on neurons .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the kinase activity of LRRK2 . By binding to LRRK2, this compound prevents the enzyme from phosphorylating its substrates, thereby disrupting the downstream signaling pathways that contribute to neuronal injury .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity, it is likely that this compound exerts its effects soon after administration and continues to do so for the duration of the exposure period .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study reported that this compound showed dose-dependent inhibition of LRRK2 kinase activity in the periphery and CNS in animal models .

Metabolic Pathways

Given its role as a LRRK2 inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the LRRK2 signaling pathway .

Transport and Distribution

Given its small molecular size and lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the cell .

Subcellular Localization

Given its role as a LRRK2 inhibitor, it is likely that this compound localizes to the same subcellular compartments as LRRK2, which includes the cytoplasm and various organelles .

Preparation Methods

The synthesis of CZC-54252 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods are also not widely available, but the compound is typically produced in research laboratories for scientific studies .

Chemical Reactions Analysis

CZC-54252 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CZC-54252 has a wide range of scientific research applications, including:

Mechanism of Action

CZC-54252 exerts its effects by selectively inhibiting LRRK2, a kinase involved in various cellular processes. The compound binds to the active site of LRRK2, preventing its phosphorylation activity. This inhibition leads to a reduction in LRRK2-mediated signaling pathways, ultimately resulting in neuroprotection and decreased neuronal injury. The molecular targets and pathways involved include the LRRK2 kinase domain and downstream signaling molecules.

Comparison with Similar Compounds

CZC-54252 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:

    GNE0877: Another potent LRRK2 inhibitor with a different chemical structure.

    JH-II-127: An orally active LRRK2 inhibitor with distinct pharmacokinetic properties.

    HG-10-102-01: A selective LRRK2 inhibitor with a different mechanism of action.

Compared to these compounds, this compound stands out due to its exceptional selectivity and neuroprotective activity, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWUCNXOBLWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110376
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191911-27-9
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes CZC-54252 a promising lead compound for antimalarial drug development?

A1: this compound exhibits nanomolar inhibitory activity against five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. [] These kinases play crucial roles in parasite survival and proliferation, making them attractive targets for antimalarial drug development. Additionally, structure-activity relationship (SAR) studies identified key structural features within this compound that contribute to its potency and selectivity against these kinases. [] This knowledge provides a foundation for further optimization efforts to develop more potent and selective antimalarial drugs.

Q2: The research paper mentions SAR trends for this compound analogs. Can you elaborate on how modifying specific parts of the molecule affects its activity against the target kinases?

A2: The research systematically explored modifications at three key regions of the this compound scaffold. [] These modifications led to the identification of substituents that could enhance potency and selectivity for individual kinases. For example, certain substitutions at a specific region might significantly improve inhibition of PfARK1 while having a minimal effect on PfPK9. This detailed SAR analysis provides valuable insights for designing analogs with improved potency and selectivity profiles against specific P. falciparum kinases.

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